

# Application Note: Quantitative Analysis of Quetiapine S-oxide in Pharmaceutical Formulations

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## Compound of Interest

Compound Name: Quetiapine S-oxide

Cat. No.: B1313104

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Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This document provides detailed protocols for the quantitative analysis of **Quetiapine S-oxide**, a principal oxidation impurity and metabolite of Quetiapine, in pharmaceutical formulations.<sup>[1][2]</sup> Quetiapine is an atypical antipsychotic agent whose chemical structure is susceptible to degradation, particularly under oxidative conditions, leading to the formation of **Quetiapine S-oxide**.<sup>[3]</sup> Monitoring and controlling such impurities is crucial for ensuring the safety, efficacy, and stability of the final drug product. This application note details two robust analytical methods: a primary stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection and a confirmatory Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for highly sensitive and selective quantification. The protocols provided are suitable for routine quality control, stability studies, and formulation development.

## Method 1: Stability-Indicating RP-HPLC-UV Method

**Principle:** This method utilizes reversed-phase chromatography to separate Quetiapine from its S-oxide impurity and other potential degradation products. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (C18) and a polar mobile phase. Quantification is performed by measuring the absorbance of the analyte at a specific UV wavelength, commonly 252 nm.<sup>[4]</sup> The method is designed to be stability-indicating, as demonstrated through forced degradation studies.

## Experimental Protocol: RP-HPLC-UV

### 1. Materials and Reagents:

- Quetiapine Fumarate Reference Standard (99.5% purity)[4]
- **Quetiapine S-oxide** Reference Standard (98.5% purity)[4]
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Triethylamine (AR Grade)
- Orthophosphoric Acid (AR Grade)
- Hydrogen Peroxide (30%, AR Grade)
- Deionized Water (18.2 MΩ·cm)
- Quetiapine Fumarate tablets

### 2. Equipment:

- HPLC or UPLC system with a UV/PDA detector
- Analytical Balance
- pH Meter
- Sonicator
- Vortex Mixer
- 0.2 µm Nylon Membrane Filters

### 3. Preparation of Solutions:

- Mobile Phase A: 0.1% aqueous Triethylamine, with pH adjusted to 7.2 using Orthophosphoric Acid.[4]
- Mobile Phase B: Acetonitrile and Methanol mixture (80:20 v/v).[4]
- Diluent: A mixture of water, acetonitrile, and perchloric acid (200:800:0.13 v/v/v).[4]
- Standard Stock Solution (Quetiapine): Accurately weigh and dissolve an appropriate amount of Quetiapine Fumarate reference standard in the diluent to obtain a concentration of approximately 1000 µg/mL.
- Standard Stock Solution (**Quetiapine S-oxide**): Accurately weigh and dissolve an appropriate amount of **Quetiapine S-oxide** reference standard in the diluent to obtain a concentration of approximately 100 µg/mL.
- Working Standard Solution: Prepare a mixed working standard by diluting the stock solutions with the diluent to achieve a final concentration of 100 µg/mL for Quetiapine and 1 µg/mL for **Quetiapine S-oxide**.

#### 4. Sample Preparation:

- Tablet Sample: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of Quetiapine Fumarate into a 100 mL volumetric flask.
- Extraction: Add approximately 70 mL of diluent, sonicate for 15 minutes with intermittent shaking to dissolve the active ingredient, and then dilute to the mark with the diluent.
- Filtration: Filter a portion of the solution through a 0.2 µm nylon syringe filter, discarding the first few mL of the filtrate.

#### 5. Forced Degradation Study (Oxidative): To demonstrate the stability-indicating nature of the method, a forced degradation study is performed.

- Transfer an accurately weighed portion of the tablet powder equivalent to 100 mg of Quetiapine to a 100 mL volumetric flask.
- Add 10 mL of 30% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) and keep at 60°C for 1 hour.[4]

- After cooling to room temperature, carefully neutralize the solution and dilute to volume with the diluent. This solution is then analyzed to confirm the separation of the S-oxide peak from the main Quetiapine peak. Significant degradation is observed under these conditions, leading to the formation of **Quetiapine S-oxide** and N-oxide.[4]

## Data and Performance

Table 1: Chromatographic Conditions

Parameter	Condition
Instrument	<b>UPLC System</b>
Column	Agilent Eclipse Plus C18, RRHD 1.8 $\mu$ m (50 mm x 2.1 mm)[4]
Mobile Phase	A: 0.1% Triethylamine (aq), pH 7.2B: Acetonitrile:Methanol (80:20)[4]
Gradient Elution	Time (min): 0, 1.0, 3.5, 4.0, 4.1, 5.0% B: 30, 40, 90, 90, 30, 30[4]
Flow Rate	0.5 mL/min[4]
Column Temperature	40°C[4]
Detection Wavelength	252 nm[4]
Injection Volume	1 $\mu$ L[4]

| Run Time | 5 minutes[4] |

Table 2: Method Validation Summary (Typical Results)

Parameter	Result
Linearity Range	<b>LOQ to 150% of specification limit</b>
Correlation Coefficient ( $r^2$ )	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
LOD (Limit of Detection)	~0.04 $\mu\text{g/mL}$ <sup>[5]</sup>

| LOQ (Limit of Quantitation) | ~0.13  $\mu\text{g/mL}$ <sup>[5]</sup> |

Table 3: System Suitability Requirements

Parameter	Acceptance Criteria
Theoretical Plates (Quetiapine)	<b>&gt; 30000<sup>[4]</sup></b>
Tailing Factor (Quetiapine)	< 2.0 <sup>[4]</sup>
Resolution (Quetiapine & S-oxide)	> 1.5

| % RSD of Replicate Injections | < 2.0%<sup>[4]</sup> |

## Method 2: Confirmatory LC-MS/MS Method

Principle: This method provides definitive confirmation and highly sensitive quantification of **Quetiapine S-oxide**. It couples the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization), and a specific precursor ion (the molecular ion,  $[\text{M}+\text{H}]^+$ ) is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), ensures extremely high selectivity.

## Experimental Protocol: LC-MS/MS

### 1. Materials and Reagents:

- As per HPLC-UV method, but using LC-MS grade solvents (Acetonitrile, Methanol, Water).
- Formic Acid (LC-MS Grade)
- Ammonium Acetate (LC-MS Grade)

## 2. Equipment:

- LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

## 3. Preparation of Solutions:

- Mobile Phase A: Water with 10mM Ammonium Acetate and 0.1% Formic Acid.[6]
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Standard and Sample Solutions: Prepared similarly to the HPLC-UV method but using LC-MS grade solvents and diluted to fall within the ng/mL concentration range.

## Data and Performance

Table 4: LC-MS/MS Conditions

Parameter	Condition
LC System	<b>High-Performance Liquid Chromatography System</b>
Column	Waters Xbridge C18, 3.5 µm (50 mm x 2.1 mm) or equivalent[6]
Mobile Phase	A: 10mM Ammonium Acetate + 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile[6]
Elution	Gradient elution, optimized for separation
Flow Rate	0.4 mL/min[6]
Ionization Source	Electrospray Ionization (ESI), Positive Mode

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 5: Mass Spectrometry Parameters (MRM Transitions)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Quetiapine	384.2[6][7]	253.1[6][7]

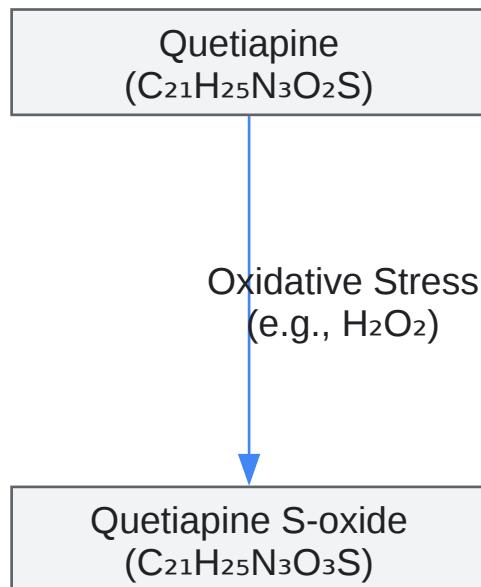
| **Quetiapine S-oxide** | 400.2[1] | To be determined (e.g., 253.1 or other stable fragment) |

Note: The product ion for **Quetiapine S-oxide** should be determined by direct infusion of a standard into the mass spectrometer to identify the most stable and abundant fragment.

## Visualizations

### Chemical Transformation

The formation of **Quetiapine S-oxide** occurs through the oxidation of the sulfur atom in the dibenzothiazepine ring of the Quetiapine molecule.



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Figure 1: Oxidation of Quetiapine to **Quetiapine S-oxide**.

## Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of **Quetiapine S-oxide** in pharmaceutical tablets using the RP-HPLC-UV method.



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Figure 2: HPLC-UV experimental workflow for **Quetiapine S-oxide**.

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